molecular formula C19H23N3O7 B11927970 Thalidomide-5-PEG3-NH2

Thalidomide-5-PEG3-NH2

Cat. No.: B11927970
M. Wt: 405.4 g/mol
InChI Key: XMTFEXSNGIBNRG-UHFFFAOYSA-N
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Description

Thalidomide-5-PEG3-NH2: is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-PEG3-NH2 involves the conjugation of thalidomide with a polyethylene glycol linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5-PEG3-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .

Mechanism of Action

Thalidomide-5-PEG3-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific linker structure, which provides distinct properties in terms of solubility, stability, and reactivity. This uniqueness makes it a valuable tool in the development of PROTACs and other research applications .

Properties

Molecular Formula

C19H23N3O7

Molecular Weight

405.4 g/mol

IUPAC Name

5-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H23N3O7/c20-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)22(18(13)25)15-3-4-16(23)21-17(15)24/h1-2,11,15H,3-10,20H2,(H,21,23,24)

InChI Key

XMTFEXSNGIBNRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCN

Origin of Product

United States

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